Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 1623144-96-6
VCID: VC2878173
InChI: InChI=1S/C14H18O3/c1-17-14(16)9-13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-8,10,13,15H,2,4-5,9H2,1H3
SMILES: COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

CAS No.: 1623144-96-6

Cat. No.: VC2878173

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate - 1623144-96-6

Specification

CAS No. 1623144-96-6
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name methyl 3-cyclobutyl-3-(3-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C14H18O3/c1-17-14(16)9-13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-8,10,13,15H,2,4-5,9H2,1H3
Standard InChI Key RCMHMWBFRCPMEX-UHFFFAOYSA-N
SMILES COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O
Canonical SMILES COC(=O)CC(C1CCC1)C2=CC(=CC=C2)O

Introduction

Chemical Properties and Structure

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate belongs to the ester class of organic compounds, featuring a cyclobutyl ring and a hydroxyphenyl group that confer its distinctive chemical characteristics. The compound has a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol. Its structure incorporates several functional groups that contribute to its chemical reactivity and potential applications in various fields.

Physical Properties

The physical properties of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate have been determined through both experimental methods and predictive modeling. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate

PropertyValueMethod
Molecular Weight234.29 g/molCalculated
Boiling Point360.4 ± 17.0 °CPredicted
Density1.162 ± 0.06 g/cm³Predicted
pKa9.85 ± 0.10Predicted

The compound's relatively high boiling point reflects the presence of hydrogen bonding capabilities due to the hydroxyl group on the phenyl ring, while its moderate density is typical for compounds with aromatic components . The pKa value indicates that the hydroxyl group exhibits mild acidity, which influences its potential interactions in biological systems .

Structural Features

The structural features of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate include:

  • A methyl ester group (-COOCH₃) that can undergo hydrolysis under appropriate conditions

  • A four-membered cyclobutyl ring, which introduces ring strain and unique conformational properties

  • A meta-hydroxyphenyl group that provides possibilities for hydrogen bonding and additional derivatization

  • A stereogenic center at the carbon connecting the cyclobutyl and hydroxyphenyl groups

These structural elements contribute to the compound's chemical behavior and reactivity patterns, making it valuable in organic synthesis and potential pharmaceutical applications.

Synthesis Methods

The synthesis of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate can be accomplished through several synthetic routes, with esterification being the predominant method employed in both laboratory and industrial settings.

Esterification Reaction

The primary synthesis method involves the esterification of the corresponding acid, 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid, with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction scheme can be represented as:

3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid + Methanol → Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate + Water

This reaction follows conventional Fischer esterification mechanisms, where the carboxylic acid is activated by protonation, followed by nucleophilic attack by the alcohol and subsequent dehydration to form the ester product.

Alternative Synthetic Approaches

While direct esterification represents the most straightforward approach, alternative synthetic methods may include:

  • Transesterification from other esters of 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoic acid

  • Conjugate addition reactions to appropriate unsaturated precursors

  • Cross-coupling reactions involving cyclobutyl derivatives and appropriately functionalized aromatic compounds

These alternative approaches may offer advantages in terms of stereoselectivity or functional group compatibility depending on the specific requirements of the synthesis.

Industrial Production

The industrial production of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate mirrors laboratory techniques but is optimized for scale using continuous flow systems and stringent control over reaction parameters to enhance yield and purity.

Process Optimization

Industrial synthesis typically focuses on several key aspects:

  • Reaction optimization to maximize conversion and minimize side reactions

  • Continuous flow processes that allow for better temperature control and mixing

  • Purification strategies that minimize solvent usage and maximize recovery

  • Quality control protocols to ensure consistent product specifications

These optimizations are essential for cost-effective production of high-purity material suitable for research and commercial applications.

Biological Interactions

Understanding the biological interactions of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is crucial for evaluating its potential in pharmaceutical applications and assessing its safety profile.

Metabolic Considerations

In biological systems, Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate would likely undergo metabolic transformations, particularly:

  • Ester hydrolysis by esterases, releasing the free acid

  • Potential hydroxylation of the cyclobutyl ring by cytochrome P450 enzymes

  • Conjugation of the phenolic hydroxyl group with sulfate or glucuronic acid

These metabolic pathways would influence the compound's pharmacokinetic profile and biological half-life.

Analytical Techniques for Characterization

Accurate characterization of Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Several spectroscopic techniques are employed for the comprehensive characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about hydrogen environments, including those in the cyclobutyl ring, aromatic ring, and methyl ester

    • ¹³C NMR confirms carbon frameworks and identifies key functional groups

    • 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms

  • Infrared (IR) Spectroscopy:

    • Identifies key functional groups, including the ester carbonyl, aromatic C=C bonds, and hydroxyl group

    • Provides fingerprint region patterns specific to this compound

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragments that correspond to structural features

    • High-resolution MS provides accurate mass measurements for molecular formula confirmation

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC):

    • Determines purity levels and detects potential impurities

  • Gas Chromatography (GC):

    • May be employed for volatile derivatives of the compound

    • Provides additional confirmation of purity

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM4.2682 mL21.3411 mL42.6821 mL
5 mM0.8536 mL4.2682 mL8.5364 mL
10 mM0.4268 mL2.1341 mL4.2682 mL

This table provides guidance for preparing solutions of various concentrations based on the molecular weight of the compound (234.29 g/mol) .

Research and Development Status

Methyl 3-Cyclobutyl-3-(3-hydroxyphenyl)propanoate has garnered attention in research circles, with several studies investigating its properties and potential applications.

Current Research Trends

Current research involving this compound appears to be focused on:

  • Exploration of its potential as a building block in pharmaceutical synthesis

  • Investigation of structure-activity relationships with similar compounds containing cyclobutyl rings

  • Development of improved synthetic methodologies for its preparation

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